2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde
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Overview
Description
2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde is an organic compound with the molecular formula C11H9NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 3-methyl-1,2-oxazole group at the 2-position
Mechanism of Action
Target of Action
Oxazole derivatives, which include this compound, have been known to interact with a wide range of biological targets . For instance, some oxazole derivatives have been found to inhibit enzymes like tyrosine kinase , which plays a crucial role in cell signaling and growth.
Mode of Action
Oxazole derivatives have been reported to interact with their targets in various ways, often leading to changes in cellular processes . For example, some oxazole derivatives can inhibit the activity of certain enzymes, thereby affecting the biochemical reactions these enzymes catalyze .
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of biochemical pathways . For instance, some oxazole derivatives can inhibit the activity of enzymes involved in key biochemical pathways, leading to downstream effects such as altered cell signaling or growth .
Result of Action
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1,2-oxazol-5-yl)benzaldehyde typically involves the reaction of 3-methyl-1,2-oxazole with benzaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: 2-(3-Methyl-1,2-oxazol-5-yl)benzoic acid.
Reduction: 2-(3-Methyl-1,2-oxazol-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-1,2-oxazol-5-yl)benzoic acid
- 2-(3-Methyl-1,2-oxazol-5-yl)benzyl alcohol
- 2-(3-Methyl-1,2-oxazol-5-yl)benzylamine
Uniqueness
2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde is unique due to the presence of both an aldehyde group and an oxazole ring in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-6-11(14-12-8)10-5-3-2-4-9(10)7-13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHOPHWSYOIUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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